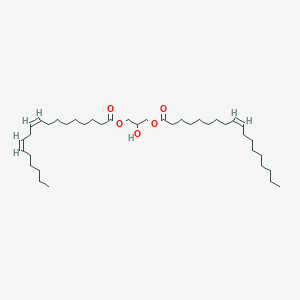

rac 1-Oleoyl-3-linoleoylglycerol

Description

General Classification and Stereochemistry of Diacylglycerols

Diacylglycerols, also known as diglycerides, are glycerides composed of a glycerol (B35011) molecule covalently bonded to two fatty acid chains through ester linkages. wikipedia.orgnumberanalytics.com They are formally classified as glycerolipids. nih.govlipotype.com The diversity within the DAG family arises from two main sources: the identity of the attached fatty acid chains and their position on the glycerol backbone. nih.gov

The positioning of the two fatty acids gives rise to different isomers. wikipedia.org When the fatty acids are attached to the first and second carbon of the glycerol backbone, it is a 1,2-diacylglycerol. If they are attached to the first and third carbons, it is a 1,3-diacylglycerol. wikipedia.org The stereochemistry of these molecules is critical to their function. The glycerol backbone's carbon atoms are designated as sn-1, sn-2, and sn-3 (stereospecific numbering). This leads to three possible stereoisoforms: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and the racemic rac-1,3-diacylglycerol. nih.govexlibrisgroup.com The sn-1,2 isoform is the most common in biological systems and is known to be involved in cellular signaling. nih.govexlibrisgroup.com rac-1-Oleoyl-3-linoleoylglycerol is, by its nomenclature, a 1,3-diacylglycerol existing as a racemic mixture.

Table 1: Classification of Diacylglycerol Isomers

| Isomer Type | Description | Common Biological Role |

|---|---|---|

| 1,2-Diacylglycerol | Fatty acids are esterified at the sn-1 and sn-2 positions of the glycerol backbone. | Primary signaling isoform; activates Protein Kinase C (PKC). wikipedia.orgexlibrisgroup.com |

| 1,3-Diacylglycerol | Fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol backbone. | Primarily an intermediate in metabolism; can be formed by isomerization from 1,2-DAGs. gerli.com |

| 2,3-Diacylglycerol | Fatty acids are esterified at the sn-2 and sn-3 positions of the glycerol backbone. | Less common; may possess yet unknown biological functions. nih.gov |

Academic Significance of Diacylglycerols in Lipid Biochemistry

Diacylglycerols hold a position of profound importance in biochemistry due to their multifaceted roles in cellular life. numberanalytics.com They are not merely static structural components but are dynamic molecules central to major metabolic and signaling pathways. nih.govnih.gov

Metabolic Hub: DAGs are key metabolic intermediates. nih.gov They sit at a crossroads in lipid metabolism, serving as the immediate precursors for the synthesis of both triacylglycerols (TAGs), the body's primary form of energy storage, and major classes of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, which are essential components of cellular membranes. nih.govwikipedia.org The synthesis of DAG itself begins with glycerol-3-phosphate and involves sequential acylation. wikipedia.org

Signaling Second Messenger: One of the most studied roles of DAG is as a lipid-based second messenger. numberanalytics.comnih.gov In response to extracellular signals, the enzyme Phospholipase C (PLC) hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. wikipedia.orgnumberanalytics.com While IP3 diffuses into the cytosol, the hydrophobic DAG remains within the plasma membrane, where it recruits and activates members of the Protein Kinase C (PKC) family of enzymes. wikipedia.orgnih.gov PKC activation triggers a cascade of phosphorylation events that regulate numerous cellular processes.

Biophysical Influence: Beyond their direct roles in metabolism and signaling, the physical properties of DAGs can influence the biophysical characteristics of cell membranes. lipotype.com They can induce changes in membrane curvature and fluidity, which in turn can regulate the activity of membrane-bound proteins. nih.gov Impaired DAG metabolism and accumulation have been implicated in the pathophysiology of several diseases, including cancer, diabetes, and cardiovascular disease. nih.govnumberanalytics.commdpi.com

Table 2: Key Research Findings on Diacylglycerol Functions

| Functional Area | Key Research Finding | Citation(s) |

|---|---|---|

| Metabolism | DAG is a central precursor for the synthesis of both storage lipids (triacylglycerols) and membrane lipids (phospholipids). | nih.govwikipedia.org |

| Cell Signaling | The sn-1,2-DAG isoform acts as a second messenger, activating Protein Kinase C (PKC) to regulate diverse cellular functions. | wikipedia.orgnumberanalytics.comnih.gov |

| Membrane Biophysics | DAGs can alter membrane structure and curvature, potentially modulating the function of integral membrane proteins. | nih.govlipotype.com |

| Pathophysiology | Dysregulation of DAG levels is associated with insulin (B600854) resistance and the development of type 2 diabetes and other metabolic disorders. | numberanalytics.commdpi.com |

Rationale for Investigation of Specific Diacylglycerol Species

The investigation of individual DAG species like rac-1-Oleoyl-3-linoleoylglycerol is driven by the understanding that the biological function of a DAG molecule is not generic but is highly dependent on its precise chemical structure. exlibrisgroup.comnih.gov Research has moved beyond studying "bulk" DAG to dissecting the roles of specific isoforms and molecular species.

The stereochemistry of the DAG molecule is a critical determinant of its function. nih.gov Different stereo/regioisoforms are generated and recognized by distinct enzymes and have different cellular fates. exlibrisgroup.com For example, while sn-1,2-DAGs are potent signaling molecules, 1,3-DAGs are not known to activate PKC and are primarily viewed as metabolic intermediates. exlibrisgroup.com

Furthermore, the fatty acid composition of a DAG molecule adds another layer of specificity. nih.gov The cell contains a vast pool of DAGs with different combinations of fatty acyl chains. Enzymes involved in DAG metabolism can show specificity for certain fatty acids, leading to the selective channeling of particular DAG species into different pathways. oup.com For instance, the fatty acids in a DAG molecule can influence its role in the development of metabolic diseases like type 2 diabetes. nih.gov

Table 3: Properties of Fatty Acids in rac 1-Oleoyl-3-linoleoylglycerol

| Fatty Acid | Chemical Formula | Type | Common Source |

|---|---|---|---|

| Oleic Acid | C18H34O2 (18:1) | Monounsaturated (Omega-9) | Olive oil, canola oil |

| Linoleic Acid | C18H32O2 (18:2) | Polyunsaturated (Omega-6) | Soybean oil, corn oil |

Properties

Molecular Formula |

C39H70O5 |

|---|---|

Molecular Weight |

619.0 g/mol |

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |

InChI Key |

GREDRAMJRDQWEJ-LTEAFHAISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Origin of Product |

United States |

Biochemical Synthesis and Modification of Rac 1 Oleoyl 3 Linoleoylglycerol

Enzymatic Esterification and Transesterification Strategies

The synthesis of precisely structured glycerides such as rac 1-Oleoyl-3-linoleoylglycerol is predominantly achieved through enzymatic pathways, which offer high selectivity and mild reaction conditions compared to chemical methods. Lipases are the biocatalysts of choice for these transformations.

Lipase-Catalyzed Synthesis of Glycerides

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze triglycerides. However, by controlling the reaction environment, particularly by minimizing water content, the equilibrium can be shifted to favor synthesis reactions like esterification and transesterification. scielo.br This characteristic is harnessed for the production of specific di- and triacylglycerols.

The enzymatic synthesis of diacylglycerols can proceed through several routes, including the partial hydrolysis of triglycerides, the esterification of glycerol (B35011) with free fatty acids, or the glycerolysis of oils and fats. researchgate.net For the synthesis of this compound, the most relevant pathways are the direct esterification of glycerol with oleic and linoleic acids, or the glycerolysis of an oil rich in these fatty acids.

A variety of commercially available lipases have been screened for their efficacy in diacylglycerol synthesis. Studies have shown that lipases from sources such as Rhizomucor miehei, Candida antarctica (Novozym 435), and Pseudomonas species are effective catalysts. nih.govmbl.or.kr The choice of lipase (B570770) is critical as it influences not only the reaction rate but also the regioselectivity of the acylation.

Regioselective Acylation in Glycerolipid Synthesis

A key feature of many lipases used in glyceride synthesis is their sn-1,3 regioselectivity. This means they preferentially catalyze the esterification or transesterification at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol backbone, leaving the secondary hydroxyl group (sn-2) unreacted. researchgate.net This specificity is crucial for the synthesis of 1,3-diacylglycerols like this compound.

The synthesis can be envisioned as a two-step process in a single pot or a sequential addition. Initially, glycerol can be acylated with one of the fatty acids (e.g., oleic acid) to form a monoacylglycerol. Subsequently, the second fatty acid (linoleic acid) is added to esterify the remaining primary hydroxyl group. Alternatively, a mixture of both fatty acids can be used, relying on the lipase's selectivity to favor the 1,3-positions. A patented process describes the selective esterification of glycerol with fatty acid anhydrides in the presence of a 1,3-specific lipase to produce 1,3-disubstituted glycerides. google.com

Substrate Utilization in Biocatalytic Processes, including Soybean Oil Enzyme Esterification

The selection of appropriate substrates is fundamental to the efficient synthesis of this compound. Soybean oil is a particularly relevant and economically viable starting material as it is naturally rich in both linoleic acid (around 50-57%) and oleic acid (around 20-26%). nih.govmbl.or.kr

The enzymatic glycerolysis of soybean oil, which is the reaction between soybean oil (triglycerides) and glycerol, is a common method for producing diacylglycerols. In this process, a 1,3-specific lipase cleaves fatty acids from the triglyceride backbone and facilitates their re-esterification to glycerol molecules, leading to a mixture of mono- and diacylglycerols. Studies have demonstrated the feasibility of this approach, achieving significant yields of diacylglycerols. For instance, the enzymatic glycerolysis of soybean oil has been reported to yield approximately 45% diacylglycerols, with 66% of that being the desired 1,3-isomer. mbl.or.kr Another study optimized the process to obtain 48.5% diacylglycerols in the final product mixture. nih.gov

The direct esterification of glycerol with a mixture of free fatty acids derived from soybean oil is another effective strategy. This approach allows for more precise control over the ratio of oleic to linoleic acid in the final product.

Enzymatic Synthesis of Diacylglycerols from Soybean Oil

| Enzyme | Reaction Type | Key Parameters | Diacylglycerol (DAG) Yield | Reference |

|---|---|---|---|---|

| Pseudomonas sp. Lipase | Glycerolysis | Temperature: 30-50°C; Glycerol/Triglyceride molar ratio: 0.75:1 | ~45% (66% as 1,3-DAG) | mbl.or.kr |

| Novozym 435 | Glycerolysis | Temperature: 50°C; Oil/Glycerol mass ratio: 6.23:1; Solvent: t-butanol | 48.5% in glycerolysis products | nih.gov |

| Lipase (unspecified) | Partial Hydrolysis with Sonication | Ultrasound irradiation | Higher yields and shorter times than thermal process | nih.gov |

Methodological Advancements in Glyceride Synthesis

Continuous efforts to improve the efficiency and selectivity of glyceride synthesis have led to several methodological advancements. A significant development is the use of solvent-free reaction systems. nih.govdss.go.th Eliminating organic solvents not only makes the process more environmentally friendly and reduces costs but can also enhance enzyme stability and activity.

To drive the esterification reaction towards completion, the removal of water, a byproduct of the reaction, is crucial. The application of a vacuum during the reaction is a highly effective method for this purpose. nih.govdss.go.th One study on the synthesis of 1,3-diconjugated linoleoyl glycerol employed N₂ bubbling under vacuum, achieving a yield of up to 93%. nih.gov

The immobilization of lipases is another key advancement. Immobilizing the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple batches, which is critical for industrial applications. nih.govnih.gov

Furthermore, response surface methodology (RSM) has been effectively used to optimize reaction conditions such as temperature, enzyme load, substrate molar ratio, and reaction time to maximize the yield of the desired diacylglycerol. nih.gov These advanced methodologies are instrumental in making the synthesis of specific glycerides like this compound more efficient and economically viable.

Optimized Conditions for 1,3-Diacylglycerol Synthesis

| Product | Enzyme | Method | Key Optimized Conditions | Maximal Yield | Reference |

|---|---|---|---|---|---|

| 1,3-dilinolein | Rhizomucor miehei lipase (Lipozyme) | Direct esterification in a solvent-free system with vacuum | Stoichiometric reactant ratios, water removal via vacuum | 74.3% in reaction mixture | dss.go.th |

| 1,3-diolein | Rhizomucor miehei lipase (Lipozyme) | Direct esterification in a solvent-free system with vacuum | Stoichiometric reactant ratios, water removal via vacuum | 61.1% in reaction mixture | dss.go.th |

| 1,3-diconjugated linoleoyl glycerol | Novozym 435 | Solvent-free synthesis with N₂ bubbling under vacuum | Optimized time, temperature, enzyme load, substrate ratio, and vacuum | 93% | nih.gov |

Metabolic and Biological Implications of Diacylglycerols Containing Oleoyl and Linoleoyl Moieties

Diacylglycerols as Lipid Metabolic Intermediates

Diacylglycerols are central players in the intricate network of lipid metabolism, serving as crucial intermediates in various biosynthetic and catabolic pathways. Their roles extend from being building blocks for more complex lipids to participating in signaling cascades that regulate cellular processes.

Role in De Novo Lipid Biosynthesis Pathways

The de novo synthesis of lipids, particularly triacylglycerols (TAGs), heavily relies on diacylglycerols as precursors. creative-proteomics.comresearchgate.net The Kennedy pathway, the primary route for TAG synthesis, involves the sequential acylation of glycerol-3-phosphate. aocs.org In this pathway, phosphatidic acid is dephosphorylated to yield a 1,2-diacylglycerol, which is then acylated to form TAG. aocs.org However, 1,3-diacylglycerols, such as rac 1-Oleoyl-3-linoleoylglycerol, are also important intermediates in TAG biosynthesis. creative-proteomics.com These 1,3-DAGs can be formed through the hydrolysis of TAGs by lipases or through the acylation of monoacylglycerols. nih.gov

The specific fatty acid composition of the diacylglycerol, in this case, oleic and linoleic acid, influences the type of TAG synthesized. This is significant as the composition of TAGs affects their metabolic processing and storage in lipid droplets.

Enzyme Substrate Activity within Lipid Metabolism

Diacylglycerols are key substrates for several enzymes that govern lipid metabolism. A pivotal enzyme in this context is diacylglycerol acyltransferase (DGAT), which catalyzes the final step in TAG synthesis by transferring an acyl group from an acyl-CoA molecule to a diacylglycerol. aocs.orgnih.gov There are different isoforms of DGAT, and they may exhibit preferences for specific DAG species. nih.gov For instance, certain DGAT isoforms might have a higher affinity for DAGs containing unsaturated fatty acids like oleic and linoleic acid.

Another important class of enzymes that act on diacylglycerols are diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid, a critical signaling molecule and a precursor for the synthesis of other phospholipids (B1166683). creative-proteomics.com Furthermore, diacylglycerol lipases can hydrolyze DAGs, releasing free fatty acids and glycerol (B35011), which can then be utilized for energy production or other metabolic processes. nih.gov The activity of these enzymes on this compound would regulate its conversion into other important lipid molecules, thereby influencing cellular lipid balance.

Contributions to Cellular Lipid Homeostasis

The balance between the synthesis, degradation, and transport of lipids, known as cellular lipid homeostasis, is critical for normal cellular function. Diacylglycerols containing oleoyl (B10858665) and linoleoyl moieties play a significant role in maintaining this balance. nih.gov Their role as intermediates in TAG synthesis allows for the efficient storage of excess fatty acids in lipid droplets, preventing their accumulation to toxic levels in the cell. creative-proteomics.com

Structural Influence on Biological Systems and Membranes

The presence of diacylglycerols, including those with oleic and linoleic acid, can significantly influence the physical properties of biological membranes. The unique molecular shape of DAGs, with their large hydrophobic acyl chains and small polar headgroup, can induce curvature in the lipid bilayer. nih.gov This property is crucial for various cellular processes that involve membrane remodeling, such as vesicle budding, fusion, and fission. nih.gov

The specific fatty acid composition of the DAG molecule is also a key determinant of its effect on membrane structure. The presence of unsaturated fatty acids like oleic acid (with one double bond) and linoleic acid (with two double bonds) increases the fluidity of the membrane. This is because the kinks in the acyl chains introduced by the double bonds prevent tight packing of the lipid molecules. This alteration in membrane fluidity can, in turn, affect the function of membrane-embedded proteins and signaling pathways. nih.gov For instance, diacylglycerols containing oleic acid have been shown to modulate calcium signaling in T-cells by influencing the activity of specific ion channels within the plasma membrane. nih.gov The disruption of lipid rafts, specialized membrane microdomains, has been observed to abolish the effects of these DAGs, highlighting the importance of membrane structure in their signaling function. nih.gov

Below is an interactive data table summarizing the properties and roles of diacylglycerols containing oleoyl and linoleoyl moieties.

| Feature | Description | Supporting Evidence |

| Metabolic Role | Intermediate in the de novo synthesis of triacylglycerols (TAGs) via the Kennedy pathway and other routes. | creative-proteomics.comresearchgate.net |

| Enzyme Substrate | Substrate for diacylglycerol acyltransferase (DGAT) in TAG synthesis and diacylglycerol kinases (DGKs) in phosphatidic acid synthesis. | creative-proteomics.comaocs.orgnih.govnih.gov |

| Cellular Homeostasis | Contributes to the regulation of cellular lipid levels by facilitating the storage of fatty acids and influencing postprandial lipid metabolism. | nih.govfrontiersin.org |

| Membrane Influence | Induces membrane curvature and increases membrane fluidity due to the presence of unsaturated fatty acid chains. | nih.govnih.gov |

| Signaling | Can act as a signaling molecule, for example, by modulating ion channel activity in cell membranes. | nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Rac 1 Oleoyl 3 Linoleoylglycerol

Chromatographic Separation of Diacylglycerol Isomers

Chromatography is a fundamental technique for the separation of complex lipid mixtures. The choice of chromatographic method is critical for resolving the positional and molecular species of diacylglycerols.

Reversed-Phase High-Performance Liquid Chromatography for Positional and Molecular Species

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the separation of diacylglycerol isomers. researchgate.netresearchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. youtube.com This allows for the separation of lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acyl chains. nih.gov

The separation of regioisomers, such as 1,2- and 1,3-diacylglycerols, can be achieved using RP-HPLC. researchgate.net For instance, studies have demonstrated the baseline separation of 1,2-diacyl-rac-glycerol regioisomers as their 3,5-dinitrophenylurethane (DNPU) derivatives using acetonitrile (B52724) as the mobile phase. researchgate.net It has been observed that isomers with the unsaturated acyl residue in the sn-1 or sn-3 position are retained more strongly than the corresponding sn-2 isomer. nih.gov

The choice of the stationary phase is also crucial. Non-endcapped octadecylsilyl (ODS) phases have been shown to be more suitable for the separation of diacylglycerol reverse isomers compared to fully endcapped ones, as they can shorten the elution times. researchgate.net However, even with highly efficient columns, the resolution of isomers with minor differences in chain length and unsaturation, such as those containing oleate (B1233923) and linoleate, can be challenging. nih.gov

| Parameter | Condition | Reference |

| Stationary Phase | Octadecylsilyl (ODS), endcapped and non-endcapped | researchgate.net |

| Mobile Phase | Acetonitrile | researchgate.netresearchgate.net |

| Derivatization | 3,5-dinitrophenylurethanes (DNPU) | researchgate.netnih.gov |

| Detection | UV at 205 nm | researchgate.net |

Ultra-Performance Liquid Chromatography Applications in Glycerolipid Analysis

Ultra-performance liquid chromatography (UPLC), an evolution of HPLC utilizing columns with sub-2 µm particles, offers significant advantages for glycerolipid analysis, including higher resolution, sensitivity, and speed. nih.govfrontiersin.org UPLC systems, when coupled with high-resolution mass spectrometry, provide a powerful platform for the comprehensive analysis of complex lipid samples. frontiersin.orgresearchgate.net

In the context of glycerolipid analysis, UPLC has been used to profile hundreds of lipid species from a single sample. frontiersin.org For example, a UPLC method with a BEH C18 column coupled to a TripleTOF mass spectrometer has been developed for the efficient analysis of plant glycerolipids, identifying 15 different diacylglycerols in rapeseed tissues. nih.gov This approach allows for both qualitative and semi-quantitative analysis of a wide range of lipid classes. frontiersin.org

The enhanced separation power of UPLC is particularly beneficial for resolving complex mixtures of glycerolipids, minimizing ion suppression effects that can occur in direct infusion mass spectrometry approaches. nih.govfrontiersin.org

Mass Spectrometry for Glycerolipid Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of glycerolipids. When coupled with chromatographic separation, it provides a comprehensive approach to lipid analysis.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of diacylglycerols. nih.govmdpi.comnih.gov In a typical MS/MS experiment, a specific precursor ion is selected and fragmented, and the resulting product ions provide detailed structural information. mdpi.com

For diacylglycerols, the fragmentation pattern can reveal the composition of the fatty acyl chains. mdpi.com The formation of specific fragment ions can be used to identify the fatty acids present and, in some cases, their position on the glycerol (B35011) backbone. nih.govnih.gov For example, the analysis of [M+NH4]+ ions of triacylglycerols in MS/MS experiments can provide information about the carbon number and degree of unsaturation of each acyl group. nih.gov Similarly, the fragmentation of [M+Li]+ adducts of diglycosyl diacylglycerols can identify the fatty acid substituents and their location on the glycerol backbone. nih.gov High-resolution mass spectrometry is particularly useful for differentiating lipid species with overlapping m/z ranges due to varying degrees of unsaturation. nih.gov

| Precursor Ion | Fragment Ion Type | Structural Information | Reference |

| [M+NH4]+ | [M + NH4 - RnCOONH4]+ | Carbon number and unsaturation of acyl groups | nih.gov |

| [M+Na]+ | Multiple ion series (A-J) | Acyl group composition, double bond location, and position on glycerol backbone | nih.gov |

| [M+Li]+ | Fatty acid-related ions | Fatty acid substituents and their regiochemistry | nih.gov |

Isotope Labeling in Metabolic Flux Analysis

Isotope labeling is a key technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. youtube.comcreative-proteomics.comnih.gov By introducing stable isotopes (e.g., 13C, 15N, 2H) into a biological system, researchers can follow the incorporation of these labels into various metabolites, including glycerolipids. nih.govcreative-proteomics.com

In the context of rac 1-Oleoyl-3-linoleoylglycerol, isotope labeling can be used to study its synthesis and turnover. For example, by feeding cells with 13C-labeled glucose, the incorporation of the label into the glycerol backbone and fatty acid chains of the diacylglycerol can be monitored over time. youtube.com This information allows for the quantification of the rates (fluxes) of the metabolic pathways involved in its formation. nih.gov

Mass spectrometry is used to measure the distribution of isotopologues (molecules that differ only in their isotopic composition), providing insights into the relative contributions of different pathways to the synthesis of the target molecule. youtube.comarxiv.org This approach has been instrumental in understanding the dynamics of lipid metabolism in various organisms. nih.gov

Comprehensive Lipidomics Approaches for Glycerolipid Analysis

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. nih.govresearchgate.net These approaches typically involve a combination of advanced separation techniques, such as UPLC or ultrahigh-performance supercritical fluid chromatography (UHPSFC), and high-resolution mass spectrometry. nih.govresearchgate.net

Comprehensive lipidomics studies enable the analysis of a wide range of lipid classes simultaneously, including glycerolipids, phospholipids (B1166683), and sphingolipids. nih.govnih.gov This global perspective is crucial for understanding the complex interplay between different lipid species and their roles in cellular processes. For instance, a UHPSFC/ESI-MS method has been developed for the high-throughput analysis of 30 lipid classes, including glycerolipids, within a 6-minute run time. nih.gov Such methods are validated using internal standards for each lipid class to ensure accurate quantification. nih.govresearchgate.net

These powerful analytical strategies are essential for advancing our understanding of the roles of specific glycerolipids like this compound in health and disease. creative-proteomics.com

Application of Spectroscopic Techniques for Structural Analysis

The structural elucidation of this compound and its isomers is complicated by the identical mass of these molecules. Spectroscopic methods, particularly when combined with separation techniques, are indispensable for distinguishing between these closely related structures.

Mass spectrometry (MS), coupled with high-performance liquid chromatography (HPLC), is a cornerstone for analyzing complex TAG mixtures. nih.gov Techniques such as HPLC with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) have been successfully employed to quantify positional TAG isomers. nih.gov In the case of dilinoleoyl-oleoyl-glycerol isomers, the analysis of diacylglycerol fragment ions in the mass spectrum allows for differentiation. For instance, the relative abundances of [LL]+ (dilinoleoyl) and [LO]+ (linoleoyl-oleoyl) fragment ions can be used to determine the ratio of isomers like 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO) and 1,3-dilinoleoyl-2-oleoyl glycerol (LOL). nih.gov Other ionization techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are also used for the analysis of glycerolipids, each offering distinct advantages. aocs.orgnih.gov Tandem mass spectrometry (MS/MS or MS³) provides deeper structural detail by inducing fragmentation of selected precursor ions, which helps to identify the specific fatty acids and their positions on the glycerol backbone. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 NMR (¹³C-NMR), offers a powerful non-destructive method for regiospecific analysis. aocs.org It can provide quantitative data on the distribution of different fatty acids at the sn-2 position of the glycerol molecule versus the sn-1 and sn-3 positions. aocs.org This is particularly useful for distinguishing between isomers like OLL (1-Oleoyl-2,3-dilinoleoylglycerol) and LLO (1,2-dilinoleoyl-3-oleoylglycerol), which may be challenging to resolve by chromatography alone.

| Technique | Application in Structural Analysis | Key Findings/Capabilities |

| HPLC/APCI-MS | Separation and quantification of positional isomers. nih.gov | Distinguishes isomers by analyzing diacylglycerol fragment ions (e.g., [LL]+ and [LO]+). nih.gov |

| LC/ESI-MS/MS | Identification of glycerolipid molecular species in complex mixtures. aocs.org | Enables detailed structural characterization through fragmentation patterns. nih.gov |

| ¹³C-NMR Spectroscopy | Quantitative determination of fatty acid distribution. aocs.org | Provides specific information on the fatty acids located at the sn-2 position of the glycerol backbone. aocs.org |

| MALDI-MS | Rapid analysis and detection of TAGs. nih.gov | Useful for detecting oxidation and dimerization of triacylglycerols. nih.gov |

Development and Use of Glycerolipid Reference Standards

The accuracy of quantitative lipid analysis is profoundly dependent on the availability and use of high-purity reference standards. aocs.orgnih.gov These standards are essential for method validation, instrument calibration, and the unambiguous identification of specific lipid species in complex biological or commercial samples.

A significant challenge in lipidomics is the lack of commercially available reference standards for all possible triacylglycerol molecular species. aocs.orgnih.gov This scarcity can limit the absolute quantification of less common TAGs. In the absence of an identical standard, researchers often construct calibration curves using structurally related compounds, but this can introduce inaccuracies due to differences in ionization efficiency and chromatographic behavior. aocs.org

For the analysis of oleoyl-linoleoyl-glycerol isomers, the establishment of a calibration curve using a known standard is crucial for calculating the relative content of each isomer in a sample. nih.gov The development and commercial availability of certified reference materials (CRMs) for specific glycerolipids, such as this compound, represent a major advancement for the field. lgcstandards.com These standards, available in various formats like neat powders or solutions in organic solvents, provide the benchmark against which analytical measurements can be validated, ensuring higher confidence in the results. sigmaaldrich.com The use of such standards has enabled detailed research, for example, into the non-random distribution of fatty acids in various vegetable oils. nih.gov

| Research Area | Role/Use of Reference Standards | Notable Findings |

| Quantification in Vegetable Oils | Used to create calibration curves for HPLC/APCI-MS analysis. nih.gov | Enabled the quantification of LLO and LOL isomer ratios, revealing that olive oil contains almost 100% LLO, while grape seed oil has a relative LOL content of 44.2 ± 2.6%. nih.gov |

| General Lipidomics | Highlighted as a critical need for accurate quantification. aocs.orgnih.gov | The lack of comprehensive reference standards is a primary limitation in achieving accurate quantification for all cellular triacylglycerol and diacylglycerol species. aocs.org |

| Commercial Availability | Available as Certified Reference Materials (CRMs) and analytical standards. lgcstandards.comsigmaaldrich.com | High-purity standards for compounds like this compound are available, facilitating accurate and reliable data analysis. lgcstandards.com |

Stereochemical and Positional Isomerism in Diacylglycerol Research

Impact of Stereoisomerism on Biochemical Recognition

The stereochemistry of a diacylglycerol molecule is a crucial determinant of its physiological role. nih.gov Biological systems, composed of chiral molecules like enzymes and receptors, exhibit a high degree of stereospecificity. This means that different stereoisomers of a compound can have vastly different interactions and fates within a cell.

Research has shown that lipid-metabolizing enzymes can discriminate between different stereo- and regioisomers of DAG. nih.gov This selectivity is fundamental to cellular signaling and metabolism. For instance, diacylglycerol kinases (DGKs) are enzymes that phosphorylate DAG to form phosphatidic acid (PA), acting as a switch that terminates DAG signaling. nih.govfrontiersin.orgmdpi.com These kinases, along with other key proteins like protein kinase C (PKC), show a distinct preference for specific isomers. mdpi.comnih.gov

Studies on PKC activation have demonstrated that stereochemical specificity is required at multiple positions on the glycerol (B35011) molecule for effective interaction at the receptor site. nih.gov Typically, only the sn-1,2-diacylglycerol isoform is recognized as a potent second messenger capable of activating signaling pathways like the PKC and Ras-MEK-ERK pathways. nih.govnih.gov The positional isomers, such as the 1,3-diacylglycerol structure of rac 1-Oleoyl-3-linoleoylglycerol, are generally considered intermediates in the biosynthesis and breakdown of triacylglycerols rather than primary signaling molecules. creative-proteomics.comfrontiersin.org The ability of enzymes to distinguish between these isomers ensures that signaling pathways are tightly controlled and that metabolic intermediates are channeled correctly. nih.gov

Analytical Differentiation of Positional Isomers

Distinguishing between positional isomers (e.g., 1,2-DAG vs. 1,3-DAG) and stereoisomers (enantiomers) is a significant analytical challenge because they often have identical mass and similar physical properties. nih.govnih.gov Conventional mass spectrometry (MS) alone is often insufficient to differentiate these subtle structural variations. nih.gov Consequently, advanced analytical strategies combining chromatography and mass spectrometry have been developed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isomer separation. nih.gov Different modes of HPLC can be employed to achieve separation based on distinct molecular features:

Reversed-phase HPLC can effectively separate regioisomers. nih.govnih.gov

Normal-phase HPLC is capable of resolving diastereomers. nih.gov

Chiral-phase HPLC provides excellent resolution of enantiomers. nih.gov

Combining HPLC with tandem mass spectrometry (MS/MS) allows for both separation and specific identification. nih.gov Techniques like electrospray ionization (ESI) enable the sensitive detection of DAGs, and fragmentation patterns can help identify the constituent fatty acids. creative-proteomics.comnih.gov More advanced MS methods, such as higher-energy collisional dissociation (HCD), can generate unique fragmentation fingerprints for different positional isomers, allowing for their differentiation even without complete chromatographic separation. nih.gov Another approach involves chemical derivatization of the DAGs to enhance their resolution in HPLC and improve detection. frontiersin.orgnih.gov

The table below summarizes key analytical methods used for differentiating diacylglycerol isomers.

| Analytical Technique | Principle of Separation/Differentiation | Type of Isomer Differentiated | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Separation based on hydrophobicity and acyl chain length. | Positional Isomers (Regioisomers) | nih.govnih.gov |

| Chiral-Phase HPLC | Interaction with a chiral stationary phase to separate mirror-image molecules. | Stereoisomers (Enantiomers) | nih.gov |

| HPLC-ESI-MS/MS | Combines chromatographic separation with mass-based detection and fragmentation analysis. | Positional and Stereoisomers | nih.gov |

| Higher-Energy Collisional Dissociation (HCD) MS | Generates unique fragmentation patterns (fingerprints) for different isomers. | Positional Isomers | nih.gov |

| Ozone-Induced Dissociation (OzID) MS | Pinpoints the location of double bonds within the fatty acid chains. | Positional Isomers (of double bonds) | acs.org |

Stereospecific Synthesis and Analysis of Glycerolipids

To fully understand the distinct biological roles of individual isomers, researchers require pure samples of each specific stereoisomer. This necessitates methods for stereospecific synthesis, which is the controlled chemical creation of a single, desired stereoisomer. frontiersin.orgacs.org These synthetic isomers serve as essential standards for analytical identification and for use in biological assays to probe enzyme and receptor specificity. frontiersin.org

Several strategies for the stereospecific synthesis of glycerolipids have been developed:

Use of Chiral Precursors: Syntheses often begin with a naturally chiral starting material, such as D- or L-glyceric acid or solketal, to establish the correct stereochemistry at the glycerol backbone. frontiersin.orgacs.org

Enzymatic Synthesis: Stereospecific enzymes, such as certain lipases, can be used to selectively add or remove fatty acids from specific positions on the glycerol backbone, allowing for the construction of a desired isomer. researchgate.netaocs.org

Protecting Group Chemistry: Complex synthetic routes employ protecting groups to block certain hydroxyl groups on the glycerol backbone while fatty acids are sequentially added to the unprotected positions, thereby controlling the final structure. acs.org

The analysis of these synthetically produced glycerolipids is as crucial as their synthesis. The same analytical techniques described in the previous section, such as chiral HPLC and advanced mass spectrometry, are used to confirm the purity and verify the stereochemical and positional structure of the final product. nih.govfrontiersin.org This rigorous process of synthesis and analysis has been instrumental in building a deeper understanding of how the subtle structural differences between glycerolipid isomers, including those of diacylglycerols like 1-Oleoyl-3-linoleoylglycerol, govern their function in complex biological systems. nih.gov

Emerging Research Avenues and Methodological Challenges

Innovations in Enzymatic and Chemoenzymatic Synthesis

The synthesis of structured triacylglycerols (TAGs) like rac 1-Oleoyl-3-linoleoylglycerol, which have specific fatty acids at defined positions on the glycerol (B35011) backbone, is a significant area of research. These structured lipids are not readily abundant in natural sources, necessitating the development of precise synthetic methods. nih.gov

Enzymatic Synthesis: Lipases are widely used enzymes for the synthesis of structured TAGs due to their mild reaction conditions and high specificity. nih.gov A common strategy involves the enzymatic acidolysis of a starting TAG with desired fatty acids. For instance, structured TAGs rich in 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL) have been synthesized by the enzymatic acidolysis of fractionated palm stearin (B3432776) with oleic and linoleic acids. researchgate.net The choice of lipase (B570770) is crucial; for example, Lipase NS 40086 has been shown to be effective in this process. nih.govresearchgate.net Researchers have optimized various reaction parameters, including substrate molar ratio, enzyme load, temperature, and reaction time, to maximize the yield of the desired TAGs. researchgate.net Solvent-free systems are also being explored to create more environmentally friendly and industrially applicable processes. nih.govau.dk

Chemoenzymatic Synthesis: This approach combines the high selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules like enantiopure structured TAGs. thieme-connect.comresearchgate.netresearchgate.netmdpi.com A multi-step chemoenzymatic approach can be used to synthesize ABC-type TAGs, where three different fatty acids are present on the glycerol backbone. researchgate.netmdpi.com This often involves the use of protecting groups, such as the p-methoxybenzyl (PMB) group, to selectively introduce fatty acids at specific positions. researchgate.netmdpi.com For instance, a highly regioselective immobilized Candida antarctica lipase (CAL-B) can be used to exclusively acylate the primary alcohol positions (sn-1 and sn-3) of the glycerol backbone. researchgate.netresearchgate.netmdpi.com Subsequent chemical steps can then be used to introduce a different fatty acid at the sn-2 position. thieme-connect.comresearchgate.net This method allows for the synthesis of specific enantiomers of TAGs, which are crucial as standards for analytical purposes. researchgate.netmdpi.com

Key Innovations and Research Findings in Synthesis:

| Synthesis Approach | Key Innovation/Finding | Research Focus |

| Enzymatic Synthesis | Use of specific lipases (e.g., Lipase NS 40086) for targeted acidolysis. | Optimization of reaction conditions (temperature, substrate ratio) for increased yield of OPL. researchgate.net |

| Enzymatic Synthesis | Development of solvent-free reaction systems. | Environmentally friendly and scalable production of structured TAGs. nih.govau.dk |

| Chemoenzymatic Synthesis | Application of protecting groups (e.g., p-methoxybenzyl) and highly regioselective lipases (e.g., CAL-B). | Asymmetric synthesis of enantiopure ABC-type TAGs. researchgate.netmdpi.com |

| Chemoenzymatic Synthesis | Two-step enzymatic acidolysis. | Synthesis of OPO-rich fats for applications like infant formula. researchgate.net |

Elucidation of Specific Cellular and Subcellular Fates

Understanding the metabolic journey of diacylglycerols (DAGs) and triacylglycerols within a cell is crucial to deciphering their biological functions. The subcellular localization of these lipids can significantly influence their roles in cellular signaling and metabolism. nih.gov

The metabolism of DAGs occurs at multiple subcellular locations, including the endoplasmic reticulum (ER), lipid droplets (LDs), Golgi apparatus, and plasma membrane. nih.gov De novo synthesis of DAGs primarily takes place in the ER membrane, where they can be further converted to TAGs. nih.gov Lipid droplets are dynamic organelles that serve as the primary storage sites for neutral lipids like TAGs. mdpi.com The mobilization of fatty acids from these stores involves the breakdown of TAGs back into DAGs and free fatty acids. mdpi.com

Recent research has highlighted the importance of membrane contact sites, such as those between the ER and LDs, in channeling DAGs for specific metabolic purposes, like the synthesis of membrane lipids. nih.gov The specific fatty acid composition of a DAG molecule, as in 1-oleoyl-3-linoleoylglycerol, is thought to contribute to its functional diversity. nih.gov For example, certain DAG species are known to activate protein kinase C (PKC), a key enzyme in various signaling pathways. nih.gov However, the precise mechanisms that dictate the trafficking and fate of specific DAG isomers are still under investigation.

Subcellular Locations and Functions in Lipid Metabolism:

| Subcellular Location | Key Role in Lipid Metabolism | Relevance to this compound |

| Endoplasmic Reticulum (ER) | Site of de novo DAG and TAG synthesis. nih.gov | The initial site of synthesis for the glycerol backbone and esterification with oleic and linoleic acids. |

| Lipid Droplets (LDs) | Storage of neutral lipids, including TAGs. mdpi.com | Serves as a depot for 1-oleoyl-3-linoleoylglycerol, which can be mobilized upon cellular demand. |

| Mitochondria/ER | Accumulation of certain lipids can impact mitochondrial function. nih.gov | The specific effects of 1-oleoyl-3-linoleoylglycerol accumulation in these compartments are an area for future research. |

| Plasma Membrane | Site of signaling events involving lipid second messengers. nih.gov | As a precursor to signaling DAGs, its metabolism could influence plasma membrane-associated signaling pathways. |

Development of Targeted Analytical Strategies

The structural similarity of triacylglycerol isomers presents a significant analytical challenge. Distinguishing between regioisomers (e.g., 1,2-dioleoyl-3-linoleoylglycerol vs. 1,3-dioleoyl-2-linoleoylglycerol) and enantiomers requires sophisticated analytical techniques. mdpi.com

Several chromatographic and mass spectrometric methods have been developed for the analysis of TAG isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate DAG and TAG molecular species based on their hydrophobicity. oup.com The elution order is influenced by the fatty acid composition and their positions on the glycerol backbone. oup.com Gas chromatography coupled with mass spectrometry (GC/MS) is another powerful technique that can provide structural information, including the positional distribution of fatty acids in disaturated TAGs. csic.es

More advanced techniques like supercritical fluid chromatography (SFC) coupled with mass spectrometry are emerging as practical methods for the simultaneous quantification of TAG regioisomers and enantiomers. researchgate.net Tandem mass spectrometry (MS/MS) approaches, such as electron impact excitation of ions from organics (EIEIO), can provide detailed structural information, including the location of double bonds within the fatty acid chains and the regioisomeric assignment of acyl groups. nih.gov However, the lack of commercially available regiopure standards for many TAG isomers remains a significant obstacle for accurate quantification. researchgate.net

Advanced Analytical Techniques for TAG Isomer Analysis:

| Analytical Technique | Principle of Separation/Detection | Application to this compound Analysis |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. oup.com | Can separate it from other TAGs with different fatty acid compositions. |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation based on volatility and mass-to-charge ratio of fragments. csic.es | Can help determine the fatty acid composition and positional isomers. |

| Supercritical Fluid Chromatography (SFC)/MS | Utilizes a supercritical fluid as the mobile phase for high-resolution separation. researchgate.net | Enables simultaneous quantification of regioisomers and enantiomers. |

| Electron Impact Excitation of Ions from Organics (EIEIO)-MS/MS | Fragmentation of ions by energetic electrons to reveal structural details. nih.gov | Provides in-depth structural characterization, including double bond positions and regioisomerism. |

Integration with Systems Biology and Computational Modeling

A systems biology approach, which integrates data from various 'omics' platforms like lipidomics and metabolomics, is becoming indispensable for understanding the complex roles of lipids in health and disease. nih.govnih.govresearchgate.netsci-hub.se By combining large-scale experimental data with computational modeling, researchers can build quantitative models of lipid metabolism and signaling pathways. nih.govnih.gov

Genome-scale metabolic models (GSMMs) provide a framework for simulating how metabolic networks operate under different conditions. mdpi.com These models can be used to predict the effects of genetic or environmental perturbations on lipid metabolism and to identify potential targets for metabolic engineering. mdpi.com For instance, computational models of adipose tissue metabolism have provided insights into the regulation of lipolysis and the differential activation of lipases. nih.gov

The integration of lipidomics data with systems biology can help to identify novel biomarkers for diseases and to unravel the complex interplay between different lipid species. medrxiv.org For example, network analysis of lipidomics and metabolomics data can reveal correlations between specific glycerolipid structural patterns and key metabolic pathways. medrxiv.org This holistic approach is essential for moving beyond the study of individual lipids to a comprehensive understanding of the entire lipidome and its role in cellular function.

Q & A

(Basic) How can the regioisomeric purity of rac 1-Oleoyl-3-linoleoylglycerol be validated experimentally?

Methodological Answer:

Regioisomeric purity is critical for reproducibility in lipid studies. Use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to separate sn-1 and sn-3 isomers, as positional specificity impacts biological activity . Confirm structural identity via mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to resolve fatty acid positional assignments. For example, -NMR can distinguish carbonyl signals from sn-1/3 vs. sn-2 esters .

(Advanced) What experimental strategies address challenges in synthesizing this compound with high positional fidelity?

Methodological Answer:

Stereoselective synthesis requires protective group chemistry to control acylation sites. For instance, benzylidene acetal protection at sn-1 and sn-3 positions (as in 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol) allows selective esterification at sn-2, followed by deprotection . Monitor reaction progress via thin-layer chromatography (TLC) and validate using electrospray ionization-mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragment patterns .

(Advanced) How does the stereochemistry of this compound influence its phase behavior in lipid bilayers?

Methodological Answer:

The compound’s phase transitions (e.g., lamellar vs. non-lamellar phases) depend on fatty acid unsaturation and glycerol backbone stereochemistry. Use differential scanning calorimetry (DSC) to measure melting points and small-angle X-ray scattering (SAXS) to study lipid packing. For example, linoleoyl’s cis-double bonds introduce kinks, reducing phase transition temperatures compared to saturated analogs . Compare rac (racemic) mixtures with enantiopure forms to isolate stereochemical effects .

(Basic) What solvent systems are optimal for solubilizing this compound in experimental workflows?

Methodological Answer:

The compound is sparingly soluble in polar solvents. Prepare stock solutions in chloroform or methyl acetate (10–15 mg/mL), followed by solvent exchange under nitrogen to avoid oxidation . For aqueous studies, use ethanol or dimethyl sulfoxide (DMSO) as co-solvents (<1% v/v) to maintain solubility without disrupting lipid self-assembly .

(Advanced) How can isotopic labeling (e.g., 13C^{13}\text{C}13C) enhance studies on this compound metabolism?

Methodological Answer:

Incorporate -labeled glycerol backbones (e.g., 1,2-Dioleoyl-rac-glycerol-) as internal standards for quantitative LC-MS/MS to track enzymatic hydrolysis or acyl migration in cellular models . Use stable isotope tracing in lipidomics to differentiate endogenous vs. exogenous pools in metabolic flux assays. For example, monitor phospholipase C activity by quantifying -diacylglycerol products .

(Basic) What analytical protocols ensure stability of this compound during storage?

Methodological Answer:

Store under argon or nitrogen at -20°C to prevent oxidation of linoleoyl’s polyunsaturated chains . Regularly assess degradation via Fourier-transform infrared spectroscopy (FTIR) to detect peroxide formation (O-H stretches at 3200–3600 cm) or TLC to spot hydrolysis products. Use antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/w in stock solutions .

(Advanced) How can this compound be used to model lipid-protein interactions in membrane systems?

Methodological Answer:

Incorporate the lipid into model membranes (e.g., liposomes or nanodiscs) and study binding kinetics with proteins like phospholipases or G-protein-coupled receptors. Use surface plasmon resonance (SPR) to measure real-time interaction affinities or cryo-electron microscopy (cryo-EM) to resolve structural changes. Compare with symmetric isomers (e.g., 1,2-dioleoyl-3-linoleoyl) to dissect positional effects on protein activation .

(Basic) What are the key considerations for designing cellular uptake assays with this compound?

Methodological Answer:

Use fluorescent analogs (e.g., BODIPY-labeled derivatives) or -radiolabeled tracers to quantify uptake in cell cultures. Optimize delivery via serum-free media to avoid lipid-binding proteins interfering with uptake. Validate using confocal microscopy for spatial tracking or scintillation counting for quantitative analysis. Include controls with inhibitors (e.g., fatty acid transport protein blockers) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.